Increased Lipophilicity (XLogP3) vs. 2-Phenyl Chromen-6-yl Benzamide Analog (CAS 923210-81-5) Drives Differential Membrane Permeability and Protein Binding Potential
The target compound incorporates a 2-(2-methylphenyl) substituent, replacing the 2-phenyl group of the closest analog CAS 923210-81-5. This ortho-methyl addition increases the calculated partition coefficient (XLogP3) from 4.8 (analog) to an estimated 5.3 (target), representing an increase of approximately 0.5 log units [1] . The increased lipophilicity is predicted to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off that must be considered in assay design and formulation .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 5.3 (based on SMILES: COc1cccc(C(=O)Nc2ccc3oc(-c4ccccc4C)cc(=O)c3c2)c1) |
| Comparator Or Baseline | 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923210-81-5): XLogP3 = 4.8 (PubChem computed value) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computed XLogP3 values (PubChem/CACTVS algorithm); experimental logP not reported for either compound |
Why This Matters
For procurement decisions in drug discovery campaigns, a 0.5 log unit difference in XLogP3 can shift the compound from one Lipinski compliance category to another and alter predicted oral absorption, making the two compounds non-interchangeable in permeability-limited assays.
- [1] PubChem. 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide. CID 18568707. XLogP3: 4.8. View Source
